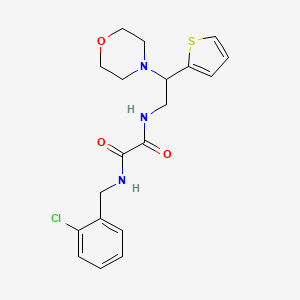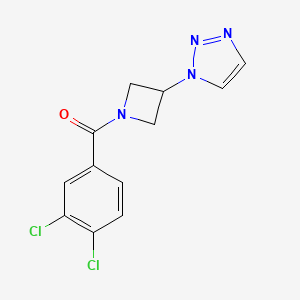![molecular formula C15H18N2O3 B2858279 1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea CAS No. 2034491-68-2](/img/structure/B2858279.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Novel Cycloaddition Reactions
A study by Jiao et al. (2010) presents a Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition as a novel approach for synthesizing bicyclic cyclohexenones and cyclohexanones. This method is significant for constructing six-membered carbocycles, which are common in natural products and pharmaceuticals, and was demonstrated through the total synthesis of alpha-agarofuran (Jiao, Lin, Zhuo, & Yu, 2010).
Site-Specific Protein Labeling
Lang et al. (2012) describe the genetic encoding of bicyclononynes and trans-cyclooctenes for rapid, site-specific protein labeling in vitro and in live mammalian cells through fluorogenic Diels–Alder reactions. This approach allows for the versatile and efficient labeling of proteins, a fundamental tool in chemical biology (Lang, Davis, Wallace, Mahesh, Cox, Blackman, Fox, & Chin, 2012).
Metabotropic Glutamate Receptor Modulators
Research by Dhanya et al. (2011) focuses on the design and synthesis of new positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype-2 (mGluR2). These modulators show improved potency and pharmacokinetic properties over the initial compound BINA, and one derivative demonstrated the potential for treating cocaine dependence (Dhanya, Sidique, Sheffler, Nickols, Herath, Yang, Dahl, Ardecky, Semenova, Markou, Conn, & Cosford, 2011).
Biomass-Derived Compound Conversion
A study by Nakagawa, Tamura, and Tomishige (2013) explores the catalytic reduction of biomass-derived furanic compounds with hydrogen. This process is crucial for converting oxygen-rich compounds like furfural into valuable chemicals, showcasing potential applications in biomass utilization and sustainable chemistry (Nakagawa, Tamura, & Tomishige, 2013).
Safety And Hazards
properties
IUPAC Name |
1-cyclopentyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(17-11-4-1-2-5-11)16-10-12-7-8-14(20-12)13-6-3-9-19-13/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVEXIVNXNSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2858198.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)
![N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2858201.png)
![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)
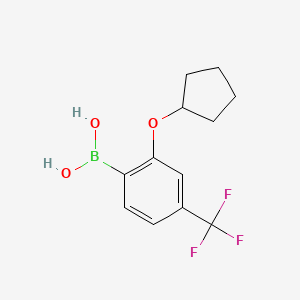
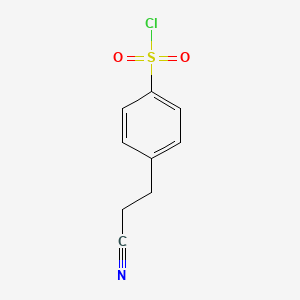
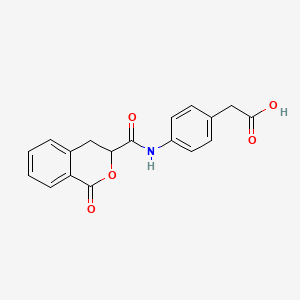
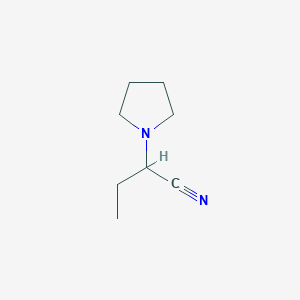
![(E)-2-cyano-3-(2-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2858211.png)
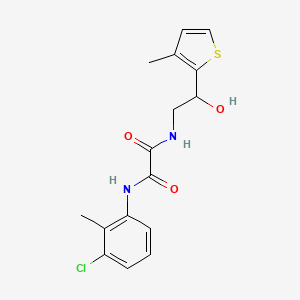
![2-{[(4-Pyridinylmethyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2858213.png)
